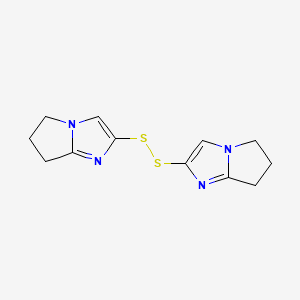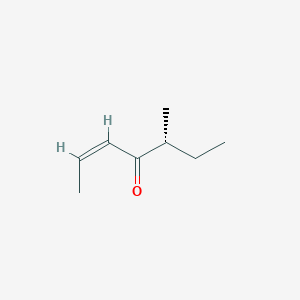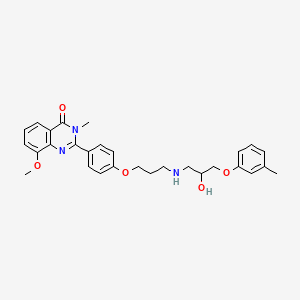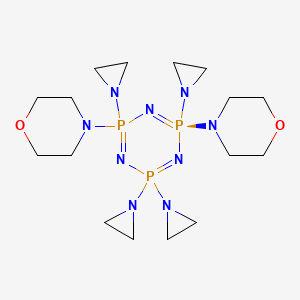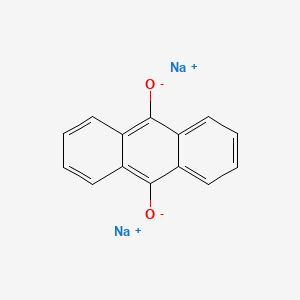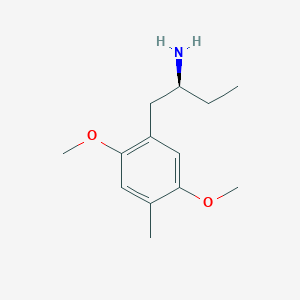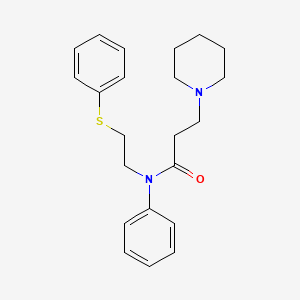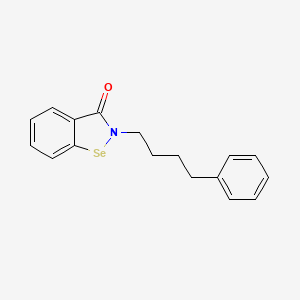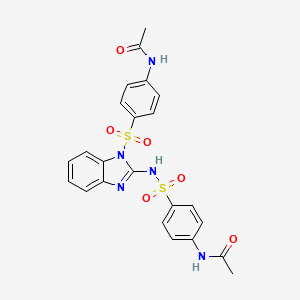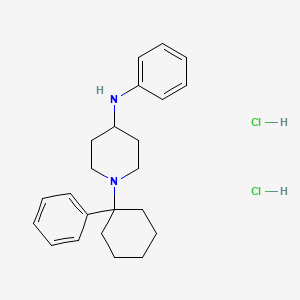
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, an anilino group, and a phenylcyclohexyl moiety, making it a subject of interest in both organic chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. The anilino group is then introduced through a substitution reaction, followed by the addition of the phenylcyclohexyl group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves stringent reaction conditions, including controlled temperature and pressure, to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-1-(1-phenylcyclohexyl)-4-piperidinamine: Shares a similar structure but lacks the dihydrochloride salt form.
4-Anilino-N-Phenethylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
101997-47-1 |
|---|---|
Fórmula molecular |
C23H32Cl2N2 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
N-phenyl-1-(1-phenylcyclohexyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2.2ClH/c1-4-10-20(11-5-1)23(16-8-3-9-17-23)25-18-14-22(15-19-25)24-21-12-6-2-7-13-21;;/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2;2*1H |
Clave InChI |
QERZQCKWZIDLTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)NC4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

